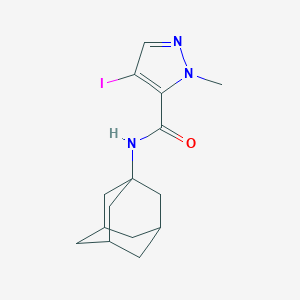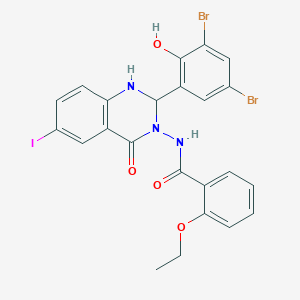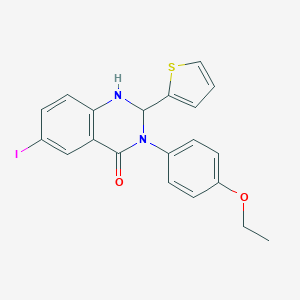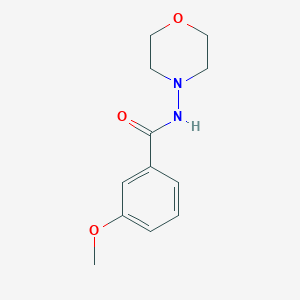
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that features an adamantane moiety, an iodine atom, and a pyrazole ring. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The incorporation of iodine and pyrazole adds to the compound’s unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Industrial Production Methods
Industrial production of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents .
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
- Memantine
Uniqueness
N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the iodine atom and the pyrazole ring, which confer distinct chemical and biological properties compared to other adamantane derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C15H20IN3O |
|---|---|
Peso molecular |
385.24 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20IN3O/c1-19-13(12(16)8-17-19)14(20)18-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,18,20) |
Clave InChI |
SONRGZROUVIXCF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CN1C(=C(C=N1)I)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B331493.png)
![11-(5-{2-nitrophenyl}-2-furyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331494.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B331496.png)
![4-[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B331497.png)
![isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B331499.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylamide](/img/structure/B331504.png)
![3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]](/img/structure/B331505.png)
![5-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B331507.png)

![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B331511.png)
![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B331512.png)
![4-bromophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B331514.png)

